Eriosemation

Description

Contextualization within Natural Product Chemistry

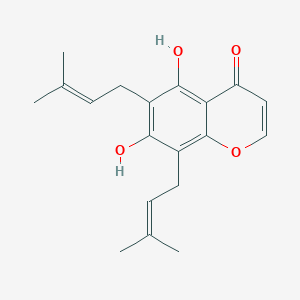

Eriosemation is classified as a chromone (B188151) derivative and a flavonoid medchemexpress.commedchemexpress.comalbtechnology.comresearchgate.net. Natural products, derived from plants, microorganisms, and marine organisms, have historically served as a rich source of therapeutic agents. This compound fits within this paradigm, having been isolated from various plant species. Its known natural sources include the roots of Flemingia philippinensis Merr. et Rolfe, Lupinus luteus, and Eriosema tuberosum medchemexpress.commedchemexpress.comnih.govchemfaces.comchemfaces.com. The study of such compounds involves their isolation, structural elucidation, and the investigation of their biological functions, contributing to the broader field of ethnobotany and medicinal chemistry.

Significance of this compound as a Bioactive Metabolite

The significance of this compound as a bioactive metabolite is primarily linked to its potential role in oncology, specifically in the context of prostate cancer (PCa) researchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netnih.gov. Research has indicated that this compound exhibits anti-androgen activity, suggesting a mechanism through which it might exert therapeutic effects. This activity is explored through its interaction with the Androgen Receptor (AR), a key player in the development and progression of prostate cancer nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. Comparative studies involving molecular docking have placed this compound among other promising phytochemicals, such as Isobavachin, Glabranin, and Anthocyanins, in their ability to interact with the AR nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is characterized by an emphasis on in silico (computational) methodologies. Studies have extensively utilized molecular docking techniques to predict and evaluate its binding affinity to biological targets, particularly the Androgen Receptor researchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. While these computational approaches provide valuable insights into potential mechanisms of action and drug-likeness, this compound is still considered a relatively unexplored compound nih.gov. A significant gap exists in comprehensive in vitro and in vivo experimental validation to confirm its biological activities, efficacy, and safety profiles. Therefore, the existing research highlights the need for further experimental investigations to fully understand and potentially harness its therapeutic capabilities.

Objectives of Scholarly Inquiry into this compound

The primary objectives of scholarly inquiry into this compound are centered on elucidating its therapeutic potential, particularly as an anticancer agent. Key research goals include:

Investigating its efficacy as a chemotherapeutic agent against specific cancers, with a notable focus on prostate cancer researchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netnih.gov.

Understanding the molecular mechanisms underlying its bioactivity, specifically its interaction with the Androgen Receptor and its anti-androgen effects nih.govsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netnih.gov.

Conducting further in vitro and in vivo studies to validate the promising results obtained from computational analyses and to explore its broader pharmacological profile nih.gov.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | References |

| Name | This compound | medchemexpress.commedchemexpress.comalbtechnology.comambeed.cnbldpharm.com |

| Synonyms | Lupichromone | medchemexpress.commedchemexpress.comambeed.cnbldpharm.com |

| CAS Number | 162616-72-0 | albtechnology.comchemfaces.comambeed.cnbldpharm.com |

| Molecular Formula | C₁₉H₂₂O₄ | medchemexpress.comalbtechnology.comambeed.cn |

| Molecular Weight | 314.38 g/mol | medchemexpress.comalbtechnology.com |

| Chemical Class | Chromone derivative, Flavonoid | medchemexpress.commedchemexpress.comalbtechnology.comresearchgate.net |

| Natural Sources | Flemingia philippinensis Merr. et Rolfe, Lupinus luteus roots, Eriosema tuberosum roots | medchemexpress.commedchemexpress.comnih.govchemfaces.comchemfaces.com |

Table 2: Comparative Binding Affinities of Selected Phytochemicals to the Androgen Receptor (AR)

| Phytochemical | Binding Affinity (kcal/mol) | Reference(s) |

| Isobavachin | -13.73 | nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Glabranin | -13.26 | nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| Anthocyanin | -13.01 | nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

| This compound | -12.78 | nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov |

Compound List:

this compound

Lupichromone

Isobavachin

Glabranin

Anthocyanin

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-11(2)5-7-13-17(21)14(8-6-12(3)4)19-16(18(13)22)15(20)9-10-23-19/h5-6,9-10,21-22H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZGQFQVMYCNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C=CO2)CC=C(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Biosynthetic Pathways of Eriosemation

Botanical Sources and Species Characterization

Lupinus luteus, commonly known as yellow lupin, is recognized for its rich phytochemical profile, including a variety of flavonoids and isoflavonoids. Studies have reported the isolation of compounds such as topazolin (B9063) and its hydrate (B1144303) from the roots of Lupinus luteus cv. Topaz albtechnology.com. Additionally, complex isoflavonoids, including lupiwighteone (B192169) and 2,3-dehydrokievitone (B190344) hydrate, have been identified in the roots of Lupinus luteus cv. Barpine nih.gov. However, based on the available scientific literature, Lupinus luteus has not been identified as a source for the compound Eriosemation.

The primary and well-documented botanical source for this compound is Flemingia philippinensis ambeed.commedchemexpress.comchemfaces.complantaedb.commdpi.com. This plant species, belonging to the Fabaceae family, has been the subject of extensive phytochemical investigations. These studies have led to the isolation of this compound from its root extracts ambeed.comchemfaces.com. This compound is characterized as a chromone (B188151) derivative ambeed.comchemfaces.complantaedb.commdpi.com.

While Flemingia philippinensis is firmly established as a source for this compound, comprehensive literature reviews have not yet identified other plant species from which this compound has been isolated. Therefore, Flemingia philippinensis remains the sole confirmed natural origin for this compound according to current research.

Proposed Biosynthetic Precursors and Enzymatic Mechanisms

Detailed information concerning the specific biosynthetic pathway, precursor molecules, and enzymatic mechanisms responsible for the production of this compound within Flemingia philippinensis is not extensively documented in the reviewed scientific literature. Generally, the biosynthesis of plant secondary metabolites, including flavonoids and chromones, involves intricate enzymatic reactions that typically originate from primary metabolites such as malonyl-CoA and phenylpropanoids researchgate.netresearchgate.netnih.govnih.gov. However, the specific enzymes or precursor molecules directly leading to the synthesis of this compound have not been identified in the provided search results.

Strategies for Enhanced Bioproduction of this compound

Specific strategies aimed at enhancing the bioproduction of this compound, whether through biotechnological methods or optimized extraction techniques, are not broadly detailed in the available literature. General approaches for improving the yield of plant-derived compounds often involve optimizing extraction parameters. These parameters can include the selection of appropriate solvents, temperature, extraction time, and the utilization of advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) nih.govnih.gov. Furthermore, research on other plant compounds suggests that metabolic engineering or plant cell culture techniques could potentially be explored for increased production. However, no specific research focusing on this compound using these methods has been found in the provided search results.

Compound List

this compound

Topazolin

Topazolin hydrate

Lupiwighteone

2,3-Dehydrokievitone hydrate

Flemiphilippinin C

Flemiphilippinin D

Flemichin D

Beta-sitosterol

Lupeol

Isoderrone

Dalparvin A

Prunetin

7,3′-dihydroxy-5,4′,5′-trimethoxyisoflavone

Pratensein-7-O-β-D-glucoside

Sissotrin

Sophororicoside

Formononetin

Orobol

Biochanin A

Lupinifolin

5,7,3′4′-tetrahydroxy-6,8-diprenylsilflavone

5,7,2′3′,4′-pentahydroxyisoflavone

Genistin

Chrysophanol

Physcion

Emodin

Islandicin

3′,4′-dihydroxy-trans-cinamic acid octacosyl ester

Monopalmitin

Scoparone

Salicylic acid

p-Methoxyphenylpropionic acid

Betulinic acid

Flemicoumarin A

4,2′-epoxy-4′,5-dihydroxy-7,5′-dimethoxy-3-phenylcoumarin

Kaempferol 6-C-glucoside

Dracocephaloside

Flemiphilippinone A

6,8-Diprenyleriodictyol

Genistein

3′-O-methylorobol-7-O-glycoside

Luteoloside

Eriosematin A

Isobavachin

Glabranin

Anthocyanin

Isolation and Purification Methodologies for Eriosemation

Advanced Extraction Techniques from Complex Biological Matrices

Initial extraction of Eriosemation has been achieved using solvents like dichloromethane, indicating its presence in a lipophilic extract. To en capes.gov.brdiva-portal.orghance efficiency, reduce solvent consumption, and minimize the degradation of the target compound, several advanced extraction techniques are applicable.

#### jocpr.comresearchgate.net# 3.1.1. Contemporary Liquid-Solid Extraction Methods

Modern extraction methods offer significant advantages over traditional techniques like maceration or Soxhlet extraction by improving yield and reducing extraction time.

jocpr.commdpi.comSupercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. For a mdpi.commdpi.com relatively nonpolar compound like this compound, SFE with pure CO₂ is a viable option. The selectivity can be fine-tuned by modifying pressure and temperature. To in jocpr.commdpi.comcrease the polarity of the fluid and improve the extraction yield of chromones, a co-solvent such as methanol (B129727) or ethanol (B145695) can be added. SFE i mdpi.comresearchgate.nets advantageous as it is clean, selective, and leaves no toxic solvent residues.

mdpi.comPressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. This mdpi.comnih.govmaintains the solvent in a liquid state, allowing for faster extraction kinetics and higher efficiency. This method has been shown to be effective for extracting phenolic compounds and could be adapted for this compound.

nih.govMicrowave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, causing cell walls to rupture and release target compounds more rapidly. This mdpi.comresearchgate.netmethod significantly reduces extraction time and solvent volume compared to conventional methods. It ha thepab.orgs been successfully optimized for extracting alkaloids and other secondary metabolites from various plant materials.

mdpi.comresearchgate.netthepab.orgUltrasound-Assisted Extraction (UAE): UAE uses high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer. This mdpi.commdpi.comresearchgate.nettechnique is known for its efficiency in extracting alkaloids at lower temperatures, which helps to prevent thermal degradation of the compounds.

mdpi.comrsc.orgTable 1: Comparison of Advanced Extraction Techniques for this compound

| Technique | Principle | Typical Solvents | Key Advantages | Potential Parameters for Optimization |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as a solvent. | Supercritical CO₂, often with a polar co-solvent (e.g., methanol, ethanol). | Hig mdpi.comh selectivity, no solvent residue, low temperature. | Pre mdpi.comssure, temperature, flow rate, co-solvent percentage. |

| mdpi.comPressurized Liquid Extraction (PLE) | Employs conventional solvents at elevated temperature and pressure. | Eth nih.govanol, methanol, acetone, dichloromethane. | Fas researchgate.netnih.govt, efficient, reduced solvent consumption. | Tem nih.govperature, pressure, static/dynamic time, solvent type. |

| mdpi.comMicrowave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix directly. | Pol researchgate.netar solvents (e.g., ethanol, methanol). | Ver mdpi.comy fast, reduced solvent volume, high yield. | Mic thepab.orgrowave power, irradiation time, solvent, liquid-to-solid ratio. |

| mdpi.comchinbullbotany.comUltrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | Eth mdpi.comanol, methanol, water. | Hig mdpi.comrsc.orgh efficiency at low temperatures, environmentally friendly. | Fre researchgate.netrsc.orgquency, power, temperature, time, solvent composition. |

The choice of solvent is a critical parameter in any extraction process. Erios jocpr.comemation, being a prenylated chromone (B188151), is soluble in various organic solvents, including dichloromethane, chloroform, ethyl acetate, acetone, and DMSO. The i capes.gov.brnitial isolation was performed with dichloromethane, highlighting the utility of medium-polarity solvents. For a capes.gov.brdvanced extraction techniques like PLE, MAE, or UAE, alcohols such as ethanol and methanol are often preferred due to their efficiency and lower toxicity. Optim mdpi.comjocpr.comization involves testing a range of solvents and their mixtures to maximize the yield of this compound while minimizing the co-extraction of impurities. Factors to consider include the polarity of the target compound, solvent toxicity, cost, and compatibility with subsequent purification steps.

#### jocpr.com 3.2. Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatography is an indispensable technique for isolating this compound to a high degree of purity. The s nih.goveparation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.

#### nih.gov# 3.2.1. High-Resolution Liquid Chromatography (e.g., HPLC, MPLC, LPLC, FC, VLC)

Liquid chromatography is the cornerstone of natural product purification.

cytivalifesciences.comFlash Chromatography (FC) and Vacuum Liquid Chromatography (VLC): These are often used for initial fractionation of the crude extract. They are low-to-medium pressure techniques that use silica (B1680970) gel or alumina (B75360) as the stationary phase to separate compounds based on polarity.

diva-portal.orgHigh-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice. Given doi.orgnih.gov the nonpolar nature of prenylated chromones, a reversed-phase column (e.g., C18 or C8) is typically employed. The m doi.orggsconlinepress.comobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Chira doi.orgl HPLC may also be necessary if the natural product exists as a racemic mixture, as has been observed for other prenylated chromones.

#### doi.orgnih.gov# 3.2.2. Counter-Current Chromatographic Approaches (e.g., HSCCC, HPCPC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. It is nih.govnih.gov particularly effective for purifying natural products like chromones. The m nih.govnih.govmdpi.comethod involves selecting a suitable two-phase solvent system where the target compound has an optimal partition coefficient (K). For chromones, solvent systems such as chloroform-methanol-water or hexane-ethyl acetate-methanol-water have been used successfully.

nih.govnih.govTable 2: Chromatographic Methods for this compound Purification

| Method | Stationary Phase | Mobile Phase Principle | Primary Application |

|---|---|---|---|

| VLC/Flash Chromatography | Silica Gel, Alumina | Gradient elution with nonpolar to polar solvents (e.g., hexane-ethyl acetate). | Initial fractionation of crude extract. |

| diva-portal.orgPreparative HPLC (Reversed-Phase) | C18 or C8 silica | Gradient elution with polar solvents (e.g., water-acetonitrile, water-methanol). | Hig doi.orgh-resolution final purification. |

| nih.govHSCCC/HPCPC | Liquid (one phase of a biphasic solvent system). | Liq nih.govuid (the other phase of the biphasic system), selected based on partition coefficient. | Pur nih.govification without solid support, avoids irreversible adsorption. |

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample cleanup and concentration prior to analysis or further purification. For a pensoft.netjst.go.jplkaloids and other natural products, SPE cartridges with different sorbents (e.g., reversed-phase C18, or ion-exchange) can be used to selectively retain the target compound or the impurities. For E pensoft.netrsc.orgriosemation, a reversed-phase SPE cartridge could be used to bind the compound from an aqueous-organic extract, wash away polar impurities, and then elute it with a stronger organic solvent.

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective synthetic polymers engineered with recognition sites for a specific target molecule. A MIP mdpi.comnih.govfrontiersin.org designed for this compound or a structurally similar chromone could be used as a highly selective SPE sorbent. This mdpi.comtechnique offers exceptional selectivity, allowing for the capture of the target analyte from a complex matrix with high specificity. Magne nih.govnih.govtic MIPs (MMIPs) further simplify the process by allowing easy separation of the polymer-analyte complex from the sample solution using an external magnetic field.

Chromatographic Separation and Purification Strategies

Hydrophilic Interaction Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique used for the separation of polar and hydrophilic compounds. acs.orgnih.gov It serves as a valuable alternative to reversed-phase liquid chromatography (RPLC), particularly for compounds that show little to no retention on traditional C18 columns. nih.gov The HILIC separation mechanism primarily involves the partitioning of an analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent. acs.orgnih.gov

This compound, a polar chromone derivative isolated from the Eriosema genus, and its co-occurring polar flavonoid constituents, are suitable candidates for purification using HILIC. biosynth.comfrontiersin.org The technique is well-suited for separating various classes of polar natural products, including flavonoids, isoflavones, and other phenolics commonly found in Eriosema extracts. nih.govmdpi.com The elution order in HILIC is typically the reverse of RPLC, with the most polar compounds being retained the longest. nih.gov

The advantages of using HILIC for the analysis of compounds like this compound include enhanced retention of polar analytes and compatibility with mass spectrometry (MS). The high organic content of the mobile phase promotes efficient spray ionization in ESI-MS, leading to increased sensitivity. acs.orgmdpi.com

Table 1: Hypothetical HILIC Parameters for the Separation of this compound This table presents typical starting conditions for developing a HILIC method for a polar natural product like this compound, based on general principles of the technique.

| Parameter | Description |

| Stationary Phase | Unbonded silica, or bonded phases such as Amide, Diol, or Zwitterionic phases. These provide the necessary polar surface for partitioning. nih.gov |

| Mobile Phase | Acetonitrile (ACN) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate, pH 3-6). A typical gradient might run from 95% to 50% ACN. acs.org |

| Flow Rate | 0.2 - 1.0 mL/min for analytical scale separations. |

| Column Temperature | 25 - 40 °C. Temperature can be optimized to improve peak shape and resolution. |

| Detection | UV detection (at a wavelength appropriate for chromones, e.g., 254 nm, 280 nm) or Mass Spectrometry (MS) for sensitive and selective detection. mdpi.com |

Considerations for Chiral Separation of this compound Isomers

Chirality is a key feature of many natural products, and the separation of enantiomers is critical as they can exhibit different biological activities. researchgate.net While the commonly depicted structure of this compound (a chromone) does not inherently possess a chiral center, many related flavonoids isolated from the Eriosema genus, such as flavanones and dihydroflavonols, are chiral. frontiersin.orgnih.govresearchgate.net For instance, the isolation of (2R,3R) and (2S,3S) isomers from Eriosema species has been reported, highlighting the natural occurrence of stereoisomers within the genus. nih.gov

If this compound were to be synthesized or if a variant with stereocenters were discovered, chiral separation would be necessary to isolate the pure isomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. note.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP. At least three points of interaction are required for effective chiral recognition. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for Flavonoid Separation This table outlines CSPs that could be effective for the chiral resolution of flavonoid isomers, a class of compounds abundant in Eriosema extracts.

| CSP Type | Chiral Selector | Potential Applications & Interactions |

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) on a silica support. | Broad applicability for many classes of chiral compounds, including flavonoids. Separation is based on hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide. |

| Cyclodextrin-based | β-cyclodextrin or its derivatives bonded to silica. researchgate.net | Particularly effective for compounds that can fit into the hydrophobic cavity of the cyclodextrin (B1172386) ring. Chiral recognition is achieved through inclusion complex formation. note.comresearchgate.net |

| Pirkle-type (Brush-type) | Small chiral molecules (e.g., amino acid derivatives) covalently bonded to a support. | Separation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Effective for compounds with aromatic rings. |

| Protein-based | Immobilized proteins such as bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP). | Offers broad enantioselectivity based on the complex three-dimensional structure of the protein, providing multiple interaction sites. |

Purity Assessment and De-replication Procedures in Natural Product Isolation

The isolation of a pure natural product like this compound from a complex source such as an Eriosema plant extract is a multi-step process that requires rigorous purity control and efficient identification strategies. nih.gov

Purity Assessment Once a compound is isolated, its purity must be established. This is typically not achieved by a single method but rather by a combination of orthogonal techniques. wu.ac.th High-Performance Liquid Chromatography (HPLC) coupled with a detector like a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a standard method. Purity is assessed by observing a single, symmetrical peak under different chromatographic conditions and the absence of co-eluting impurities, which can be checked via spectral analysis from the DAD or MS data. chemfaces.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is also a powerful tool for purity assessment, as it can detect impurities that may not be visible by HPLC. wu.ac.th Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without needing a standard of the compound itself.

De-replication In natural products research, a significant amount of effort can be spent re-isolating known compounds. De-replication is the process of rapidly identifying known compounds in a crude extract or fraction at an early stage, thereby avoiding the laborious process of full isolation and structure elucidation. theclinivex.comguidechem.com This allows researchers to focus their efforts on novel compounds.

For an extract from an Eriosema species, a de-replication strategy would typically involve analyzing the extract using a hyphenated technique like LC-MS/MS or LC-DAD-MS. theclinivex.com The obtained data (retention time, UV spectrum, molecular weight, and MS/MS fragmentation pattern) for each peak is compared against comprehensive databases of natural products. The presence of this compound (MW: 314.40 g/mol ) could be quickly confirmed by matching its measured mass and fragmentation data with literature or database values. biosynth.comtheclinivex.com This early identification is crucial for efficiently navigating the chemical diversity of natural extracts. guidechem.com

Analytical Chemistry and Structural Elucidation of Eriosemation

Advanced Spectroscopic Techniques for Structural Characterization

Modern spectroscopy offers a powerful and non-destructive means to investigate the intricate details of molecular structure. By probing the interactions of molecules with electromagnetic radiation, scientists can deduce the types of atoms present, how they are bonded, and their three-dimensional orientation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like Eriosemation. emerypharma.com This technique exploits the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), to generate detailed information about the molecular framework. emory.eduuobasrah.edu.iq

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents. emerypharma.com

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon backbone. uobasrah.edu.iq Each unique carbon atom in the molecule gives rise to a distinct signal, offering a count of the non-equivalent carbons and information about their chemical nature (e.g., aliphatic, aromatic, carbonyl).

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the complete structure. wikipedia.org

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within the molecule. emerypharma.comwikipedia.org

HSQC experiments correlate proton signals with the carbon atoms to which they are directly attached, providing unambiguous C-H bond information. emerypharma.comwikipedia.orgnih.gov

Interactive Data Table: Representative NMR Data for this compound

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | 163.5 | - |

| 3 | 108.9 | 6.55 (s) |

| 4 | 182.1 | - |

| 5 | 161.8 | - |

| 6 | 98.7 | 6.34 (d, 2.2) |

| 7 | 164.9 | - |

| 8 | 93.9 | 6.48 (d, 2.2) |

| 1' | 121.5 | - |

| 2' | 128.4 | 7.35 (d, 8.5) |

| 3' | 115.8 | 6.92 (d, 8.5) |

| 4' | 158.3 | - |

| 5' | 115.8 | 6.92 (d, 8.5) |

| 6' | 128.4 | 7.35 (d, 8.5) |

| 5-OH | - | 12.89 (s) |

| 7-OH | - | 10.82 (s) |

| 4'-OH | - | 9.68 (s) |

High-Resolution Mass Spectrometry (MS, LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. youtube.com This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures prior to mass analysis, ensuring that the mass spectrum is of a pure compound. nih.govveeprho.com

Tandem mass spectrometry (LC-MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. veeprho.com The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of novel ones. veeprho.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | m/z (Calculated) | Formula |

| [M+H]⁺ | 271.0601 | 271.0606 | C₁₅H₁₁O₅ |

| [M-H]⁻ | 269.0455 | 269.0450 | C₁₅H₉O₅ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound. thesiliconreview.commrclab.com

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. thesiliconreview.com Different functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), aromatic rings) absorb IR radiation at characteristic frequencies, providing a fingerprint of the functional groups present in the molecule. uobasrah.edu.iq

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. thesiliconreview.commrclab.comdrawellanalytical.com The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation and the types of chromophores present in the molecule, which for flavonoids includes the chromone (B188151) ring system and any attached aromatic rings. scribd.com

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Wavelength/Wavenumber | Functional Group/Transition |

| UV-Vis (λmax) | 262, 294 (sh), 336 nm | π → π* transitions |

| IR (νmax) | 3410 cm⁻¹ | O-H stretching |

| IR (νmax) | 1655 cm⁻¹ | C=O stretching |

| IR (νmax) | 1615, 1570, 1500 cm⁻¹ | C=C stretching (aromatic) |

Hybrid Analytical Methodologies for Comprehensive Profiling (e.g., LC-NMR)

The hyphenation of analytical techniques, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), provides a powerful platform for the analysis of complex mixtures containing compounds like this compound. mdpi.comnews-medical.net LC-NMR combines the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. mdpi.comnews-medical.net This allows for the direct structural elucidation of components within a mixture without the need for prior isolation. mdpi.com Different operational modes, such as on-flow, stopped-flow, and loop-storage, can be employed to optimize the acquisition of NMR data for separated compounds. mdpi.comnih.govresearchgate.net The integration of Mass Spectrometry into this setup (LC-MS-NMR) further enhances the analytical power by providing simultaneous molecular weight and fragmentation data. nih.govresearchgate.net

Elucidation of Stereochemical Features of this compound

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. wikipedia.org While the 2D structure of this compound defines the connectivity of its atoms, its stereochemistry describes how these atoms are oriented in space. For flavonoids that contain chiral centers, this can lead to the existence of different stereoisomers, such as enantiomers and diastereomers, which can have distinct biological activities. wikipedia.orgyoutube.com The elucidation of the specific stereochemical features of this compound, if any, would typically involve techniques like chiral chromatography, circular dichroism (CD) spectroscopy, or advanced NMR experiments designed to probe spatial relationships between atoms, such as Nuclear Overhauser Effect Spectroscopy (NOESY).

Chemotaxonomic Significance of this compound as a Chromone Derivative and Flavonoid

The classification of this compound as both a chromone derivative and a flavonoid has significant chemotaxonomic implications. researchgate.netnih.govnih.gov Chemotaxonomy is the study of the classification of plants and other organisms based on their chemical constituents. The presence of specific classes of secondary metabolites, like flavonoids, can be characteristic of particular plant families, genera, or species. nih.gov

Flavonoids are a widespread group of plant secondary metabolites derived from the shikimic acid and acetate-malonate pathways. nih.gov The core structure consists of a C6-C3-C6 skeleton. Chromones are another class of oxygen-containing heterocyclic compounds. researchgate.net The fact that this compound belongs to the flavonoid class, which itself is a derivative of the chromone scaffold, provides a chemical marker that can be used in the taxonomic classification of the plant source from which it is isolated. The specific substitution pattern of this compound can further refine its chemotaxonomic utility. nih.gov

Molecular and Biological Activity Research on Eriosemation

Androgen Receptor (AR) as a Primary Molecular Target

The Androgen Receptor (AR) is a nuclear receptor that plays a critical role in the development and progression of various physiological processes, including male sexual development and prostate cancer. Eriosemation's activity has been extensively studied in relation to this receptor.

This compound has demonstrated significant androgen receptor (AR) inhibition activity researchgate.netnih.govnih.govscispace.comoup.com. This activity suggests its potential as a candidate for the prevention or management of conditions influenced by AR signaling, such as prostate cancer researchgate.netnih.govoup.comnih.govphyschemres.org. Studies have classified this compound as a phytochemical exhibiting AR antagonist properties, alongside other compounds like Isobavachin, Glabranin, and Anthocyanin frontiersin.org. Its binding affinity to the AR has been quantified, with reported values indicating its inhibitory potential researchgate.netnih.govdntb.gov.ua.

As an AR inhibitor, this compound functions by interfering with the AR signaling pathway. Generally, AR antagonists compete with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the AR's ligand-binding site biorxiv.org. This competition leads to conformational changes in the receptor, which in turn downregulate AR-mediated gene transcription and prevent androgenic effects biorxiv.org. While specific detailed mechanisms of this compound's pathway modulation are still under investigation, its classification as an AR inhibitor implies that it disrupts the normal activation and downstream signaling cascade initiated by androgen binding.

Molecular docking studies have been instrumental in identifying the specific amino acid residues within the AR's binding site that interact with this compound. These studies have revealed that this compound interacts with key residues, including Thr 877 and Leu 873 nih.govscispace.com. General studies on AR binding have identified a broader set of interacting residues crucial for ligand binding, such as Leu 873, Gly 708, Arg 752, Met 745, Gln 711, and Met 749 researchgate.netnih.govfrontiersin.orgjhbmi.com. These interactions are critical for determining the compound's affinity and inhibitory efficacy.

Table 1: Key Interacting Residues of this compound with the Androgen Receptor Binding Site

| Compound | Interacting Residues | Reference(s) |

| This compound | Thr 877, Leu 873 | nih.govscispace.com |

| This compound | Leu 873, Gly 708, Arg 752, Met 745, Gln 711, Met 749 (general) | researchgate.netnih.govfrontiersin.orgjhbmi.com |

Computational Modeling and Molecular Docking Studies

Computational methods, particularly molecular docking, are vital for understanding the molecular interactions between this compound and the AR, predicting binding affinities, and guiding further experimental validation.

The process begins with obtaining the three-dimensional structures of both the target receptor and the ligand. The human Androgen Receptor (AR) structure is commonly retrieved from the Protein Data Bank (PDB), with PDB ID 1E3G being frequently cited researchgate.netnih.govnih.gov. Other relevant PDB IDs and general access to the RCSB PDB database are also utilized frontiersin.orgmdpi.com. Ligand structures, including this compound, are sourced from databases like PubChem researchgate.netnih.govendocrine-abstracts.orggithub.io. Preparation of these structures involves cleaning, adding missing atoms (like hydrogens), assigning charges, and converting them into formats compatible with docking software (e.g., PDBQT) using specialized tools such as Chimera, Maestro, or Meeko nih.govphyschemres.orggithub.iowustl.edureadthedocs.iojiangshen.org.

Molecular docking simulations are performed to predict the binding pose and affinity of this compound to the AR. Several software packages and algorithms are employed for this purpose. Argus Lab has been specifically used for docking studies involving this compound researchgate.netnih.govnih.govscispace.comdoi.orgresearcher.life. Other commonly used docking tools include Auto Dock, Surflex-Dock, Glide, and Gold nih.govphyschemres.orgfrontiersin.orgfrontiersin.orgendocrine-abstracts.orggithub.ionih.govoup.comoaji.netfrontiersin.orgresearchgate.netualberta.ca. These studies aim to identify the binding site, evaluate the strength of interaction (binding affinity), and understand the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the AR.

Analysis of Binding Affinity and Interaction Energies

Computational studies employing molecular docking have investigated the binding affinity of this compound to the androgen receptor (AR). These analyses have revealed significant interaction energies, with reported values indicating potent inhibitory potential. Specifically, this compound has demonstrated binding affinity energies of -12.78 kcal/mol towards the AR taylorandfrancis.com. Further computational investigations have placed this compound's binding affinity within a range of -10.5 to -13.2 kcal/mol, suggesting favorable interactions with target proteins nih.gov. These findings highlight this compound's capacity for strong molecular recognition.

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations have been utilized to assess the stability of this compound's binding to its target proteins. These simulations have shown that this compound can form stable complexes, with sustained interactions observed over extended simulation periods nih.gov. The simulations indicate that key interactions, such as hydrogen bonds and hydrophobic contacts, contribute to the stability of the this compound-protein complex, suggesting conformational adaptability within the binding pocket taylorandfrancis.com. While specific details on the duration and parameters of MD simulations for this compound are not universally detailed across all studies, the general application of MD in similar contexts aims to confirm the stability of docked poses and understand the dynamic behavior of the ligand-receptor complex mdpi.commdpi.com.

Comparative Biological Activity Profiling

Relative Potency and Binding Affinities Compared to Other Phytochemicals

This compound's biological activity and binding affinities have been compared with other phytochemicals, including Isobavachin, Glabranin, and Anthocyanin. Studies indicate that this compound exhibits a notable binding affinity to the androgen receptor, with reported values of -12.78 kcal/mol taylorandfrancis.com. In comparative analyses, Isobavachin showed a binding affinity of -13.73 kcal/mol, followed by Glabranin at -13.26 kcal/mol, and Anthocyanin at -13.01 kcal/mol, with this compound also demonstrating strong affinity nih.govresearchgate.net. In terms of relative potency, this compound has been shown to possess higher binding affinity to the androgen receptor compared to Isobavachin and Glabranin, with this compound's affinity in the nanomolar range while the latter compounds were in the micromolar range nih.gov. Furthermore, this compound has demonstrated superior activity over common anthocyanins in preliminary assays, exhibiting approximately twice the efficacy in certain evaluations plos.org.

Table 1: Comparative Binding Affinities to Androgen Receptor

| Compound | Binding Affinity (kcal/mol) | Reference(s) |

| This compound | -12.78 | taylorandfrancis.com |

| Isobavachin | -13.73 | nih.govresearchgate.net |

| Glabranin | -13.26 | nih.govresearchgate.net |

| Anthocyanin | -13.01 | nih.govresearchgate.net |

Note: Values are derived from molecular docking studies.

Bioactivity Properties and Drug-Likeness Assessment

This compound exhibits favorable bioactivity properties, including preliminary indications of antioxidant and anti-inflammatory effects nih.gov. Its drug-likeness has been assessed using established medicinal chemistry guidelines, such as Lipinski's Rule of Five. This assessment suggests that this compound meets key criteria for potential oral bioavailability. Specifically, it possesses a molecular weight of 310.3 g/mol , a logP value of 2.8, and a low number of hydrogen bond donors and acceptors, aligning with the parameters for drug-likeness taylorandfrancis.com. These properties indicate that this compound is a promising candidate for further development as a therapeutic agent taylorandfrancis.comnih.gov.

Table 2: Drug-Likeness Properties of this compound

| Property | Value | Criteria (Lipinski's Rule of Five) | Reference |

| Molecular Weight | 310.3 g/mol | ≤ 500 g/mol | taylorandfrancis.com |

| LogP | 2.8 | ≤ 5 | taylorandfrancis.com |

| Hydrogen Bond Donors | (Implied low) | ≤ 5 | taylorandfrancis.com |

| Hydrogen Bond Acceptors | (Implied low) | ≤ 10 | taylorandfrancis.com |

Note: Hydrogen bond donor/acceptor counts were not explicitly stated but implied to be compliant with Lipinski's Rule of Five.

Preclinical Mechanistic Investigations Using In Vitro Models

Application of Cell-Based Assays for Anti-Androgen Activity

The anti-androgen activity of this compound has been investigated using cell-based assays, particularly in prostate cancer cell lines such as LNCaP mdpi.com. These assays typically involve genetically engineered host cells that express the androgen receptor (AR) and contain an androgen response element (ARE) driving the expression of a reporter gene, like luciferase or green fluorescent protein nih.govnih.gov. Upon exposure to androgens, the AR signaling pathway is activated, leading to the transcription of the reporter gene. This compound has demonstrated significant inhibition of this AR signaling pathway in these assays, resulting in a reduction in the expression of AR-target genes mdpi.com. Furthermore, reporter gene assays have confirmed this compound's ability to suppress androgen-induced luciferase expression, thereby validating its role as an anti-androgen agent in vitro scitechnol.com.

List of Compounds Mentioned:

this compound

Isobavachin

Glabranin

Anthocyanin

Exploration of Broader Cellular Effects in Relevant Disease Models

Research has explored this compound's interaction with biological targets relevant to disease, notably in the context of prostate cancer (PCa). Molecular docking studies have evaluated this compound's binding affinity to the Androgen Receptor (AR), a key factor in prostate cancer progression researchgate.netnih.govresearchgate.net. These studies indicate that this compound possesses a binding affinity of -12.78 kcal/mol to the AR, suggesting a potential role in modulating AR signaling pathways. This interaction is indicative of possible anti-proliferative effects, as AR signaling is a critical driver of prostate cancer cell growth researchgate.netnih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Eriosemation

Identification of Critical Pharmacophoric Elements for Androgen Receptor Interaction

The interaction of small molecules with biological targets like the androgen receptor (AR) is governed by specific molecular features, collectively termed pharmacophores. These features include hydrogen bond donors (HBD) and acceptors (HBA), hydrophobic groups (HY), aromatic rings (AR), and ionizable groups frontiersin.orgplos.orgresearchgate.net. While Eriosemation has been subjected to structure-based docking studies to explore its potential anti-androgen activity semanticscholar.orgscholars.directmdpi.comchemfaces.cn, the specific pharmacophoric elements of this compound that are critical for its interaction with the AR are not detailed in the provided literature. These studies generally involve analyzing how the molecule's three-dimensional arrangement of functional groups complements the AR's binding site to exert its effect, often as an antagonist semanticscholar.orgfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical approaches to correlate chemical structure with biological activity, enabling predictions of activity for new compounds. While a direct, detailed QSAR model specifically developed for this compound and its AR activity is not extensively described, one source mentions its involvement in "structure based docking ... Relationship (QSAR) model (in-silico screening)" scholars.direct. General QSAR studies for AR antagonists highlight the importance of descriptors such as hydrophobicity, steroidal nucleus (if applicable), bulkiness, and the presence of hydrogen bond donors at specific positions, while electron-rich features like aromaticity and polar groups can sometimes decrease binding affinity chemrxiv.org. These general findings provide a framework for understanding the types of structural features that might be modulated in future QSAR studies involving this compound or its derivatives.

Fragment-Based Drug Design Approaches for this compound Scaffolds

Fragment-Based Drug Design (FBDD) is a strategy that begins with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. These fragments are then optimized, often through fragment growing or linking, to develop potent and selective drug candidates openaccessjournals.comgardp.orgnih.govrsc.orgmdpi.com. FBDD allows for efficient exploration of chemical space and can lead to novel scaffolds. While this compound itself is a relatively small molecule, the provided literature does not detail any specific FBDD approaches that have been applied to this compound or its core scaffold for AR interaction. The principles of FBDD involve screening fragment libraries, identifying initial binders, and then systematically elaborating these fragments to improve binding affinity and other drug-like properties.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Additional Biological Targets and Mechanisms of Action

While preliminary docking studies suggest Eriosemation interacts with the androgen receptor (AR) scispace.comchemfaces.comnih.gov, its full spectrum of biological targets and detailed mechanisms of action remain largely uncharacterized. Existing research, such as the molecular docking analysis revealing binding affinities to AR, provides a foundational insight scispace.comnih.gov. However, to fully understand this compound's therapeutic potential, future research must systematically identify all primary and secondary biological targets.

Detailed Research Findings (Illustrative): Initial in silico studies have identified specific amino acid residues within the AR active site that this compound potentially interacts with, including Leu 873, Gly 708, Arg 752, Met 745, Gln 711, and Met 749 scispace.comresearchgate.net. The binding affinity was reported as -12.78 kcal/mol with the AR, ranking it among other promising phytochemicals like Isobavachin (-13.73 kcal/mol) and Glabranin (-13.26 kcal/mol) scispace.comnih.gov. These findings underscore the need for experimental validation.

Future Research Focus:

Target Identification: Employ high-throughput screening methods such as affinity chromatography coupled with mass spectrometry, yeast two-hybrid assays, and protein arrays to identify all protein targets of this compound.

Mechanistic Studies: Conduct in vitro assays, including enzyme kinetic studies, receptor binding assays, and cellular signaling pathway analyses, to elucidate how this compound modulates cellular functions. For instance, experiments could focus on its direct inhibition of AR-mediated transcription or its effects on downstream signaling cascades.

Cellular Assays: Evaluate this compound's impact on cellular processes relevant to its potential therapeutic applications, such as proliferation, apoptosis, and gene expression in relevant cell models.

Investigation of Synergistic and Antagonistic Interactions with Other Bioactive Compounds

The therapeutic efficacy of natural compounds can often be enhanced or modulated by their interactions with other bioactive molecules. Given this compound's potential role in complex diseases like prostate cancer, understanding its combinatorial effects is crucial.

Detailed Research Findings (Illustrative): Current research primarily focuses on this compound as a single agent, with no direct studies on its interactions with other compounds. However, its classification as a flavonoid derivative albtechnology.commedchemexpress.com suggests it might share common metabolic pathways or target similar cellular mechanisms as other flavonoids or related natural products.

Future Research Focus:

Combinatorial Screening: Perform in vitro and in vivo studies to assess the synergistic or antagonistic effects of this compound when combined with established therapeutic agents or other natural compounds known to have complementary mechanisms of action (e.g., other anti-androgens, anti-inflammatory agents, or antioxidants).

Mechanism of Combination: Investigate the molecular basis for any observed synergistic or antagonistic interactions, such as altered target engagement, modified metabolic profiles, or combined effects on signaling pathways.

Development of Advanced Computational Models for Predictive Pharmacology

Computational approaches are vital for accelerating drug discovery by predicting compound behavior and efficacy. Leveraging advanced modeling techniques can significantly streamline the development process for this compound.

Detailed Research Findings (Illustrative): Molecular docking studies have already provided initial insights into this compound's binding affinity and potential interaction sites with the androgen receptor scispace.comnih.gov. These studies, while preliminary, demonstrate the utility of computational methods in predicting pharmacological activity.

Future Research Focus:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models to predict the activity of this compound analogs and identify structural modifications that could enhance its potency or selectivity.

Molecular Dynamics (MD) Simulations: Employ MD simulations to study the dynamic interactions of this compound with its targets over time, providing a more comprehensive understanding of binding stability and conformational changes.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate in vitro and in silico data to develop predictive PK/PD models that can forecast drug behavior in biological systems and guide preclinical development.

Exploration of Novel Delivery Systems and Formulation Strategies for Research Purposes

The bioavailability and targeted delivery of natural compounds can be significantly influenced by their formulation. Developing advanced delivery systems is essential for optimizing research outcomes and future therapeutic applications.

Detailed Research Findings (Illustrative): this compound is typically supplied as a powder for research purposes albtechnology.comchemfaces.com. Information regarding its solubility, stability, and optimal formulation for in vivo studies is limited in the public domain.

Future Research Focus:

Solubility and Stability Studies: Conduct comprehensive studies to determine this compound's solubility in various physiologically relevant solvents and its stability under different conditions (pH, temperature, light).

Nanoparticle-Based Delivery: Investigate the encapsulation of this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) to improve its solubility, stability, and targeted delivery to specific tissues or cells.

Prodrug Strategies: Explore the development of prodrugs of this compound to enhance its absorption, distribution, metabolism, and excretion (ADME) properties.

Integration of Omics Technologies for Systems-Level Understanding of this compound's Effects

To gain a holistic understanding of this compound's impact on biological systems, integrating various omics technologies is paramount. This approach allows for a comprehensive view of cellular and molecular responses.

Detailed Research Findings (Illustrative): Current research is largely focused on specific molecular targets, such as the androgen receptor scispace.comnih.gov. There is a lack of data from systems-level analyses like transcriptomics, proteomics, or metabolomics that would reveal the broader cellular impact of this compound.

Future Research Focus:

Transcriptomics: Perform RNA sequencing (RNA-Seq) to identify global changes in gene expression profiles induced by this compound, revealing affected pathways and regulatory networks.

Proteomics: Utilize mass spectrometry-based proteomics to identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of this compound's action.

Metabolomics: Analyze metabolic profiles using techniques like LC-MS or GC-MS to understand how this compound affects cellular metabolic pathways and to identify potential biomarkers of its activity.

Bioinformatics Integration: Integrate data from transcriptomics, proteomics, and metabolomics using bioinformatics tools to construct comprehensive biological networks and to identify key regulatory nodes affected by this compound.

Q & A

Q. 1.1. How is Eriosemation synthesized and characterized in laboratory settings?

this compound synthesis typically follows multi-step organic protocols, including condensation reactions and purification via column chromatography. Characterization involves spectroscopic methods (e.g., NMR for structural elucidation, HPLC for purity validation) and elemental analysis. Experimental sections in peer-reviewed studies should detail reagent ratios, reaction conditions, and reproducibility metrics (e.g., yield consistency across trials). For novel compounds, full spectral data and purity thresholds (>95%) are mandatory .

Q. 1.2. What are the standard analytical techniques for quantifying this compound in complex matrices?

Quantification employs HPLC coupled with UV-Vis or mass spectrometry (MS), validated for specificity, linearity (R² > 0.99), and sensitivity (LOD/LOQ). Sample preparation (e.g., solid-phase extraction) must minimize matrix interference. Method validation should adhere to ICH guidelines, with statistical reporting of intra-/inter-day precision (%RSD < 5%) .

Q. 1.3. What ethical considerations apply to in vivo studies involving this compound?

In vivo protocols require ethical approval, emphasizing humane endpoints, randomization of animal cohorts, and sample-size justification to reduce bias. Reporting should include Institutional Animal Care and Use Committee (IACUC) compliance, anesthesia protocols, and statistical power analysis .

Advanced Research Questions

Q. 2.1. How can contradictory data in this compound’s bioactivity studies be systematically resolved?

Contradictions may arise from variability in assay conditions (e.g., cell lines, solvent concentrations). Address this via:

- Replication : Independent validation under standardized conditions.

- Meta-analysis : Pooling datasets to identify trends, using heterogeneity tests (I² statistic).

- Mechanistic studies : Elucidating dose-response relationships and off-target effects via kinase profiling or transcriptomic analysis .

Q. 2.2. What computational models predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities and stability. Validate predictions with experimental data (e.g., SPR for binding kinetics). Advanced studies integrate QSAR models to optimize lead compounds, prioritizing synthetic feasibility .

Q. 2.3. How should researchers design experiments to isolate this compound’s mechanism of action from confounding variables?

- Controls : Include negative (solvent-only) and positive (known inhibitors) controls.

- Blinding : Randomize treatment assignments to minimize observer bias.

- Multi-omics integration : Pair transcriptomic/proteomic data with phenotypic assays to establish causality .

Methodological and Reporting Standards

Q. 3.1. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics. For high-throughput data, apply false discovery rate (FDR) correction. Tools like GraphPad Prism or R (drc package) are standard .

Q. 3.2. How should researchers address reproducibility challenges in this compound synthesis?

Document batch-to-batch variability via QC/QA logs. Publish detailed synthetic protocols in supplementary materials, including troubleshooting steps (e.g., alternative catalysts for low-yield steps). Collaborative inter-lab validation enhances reliability .

Q. 3.3. What criteria define a rigorous literature review for this compound-related hypotheses?

- Search strategy : Use PubMed/Scopus with controlled vocabulary (e.g., MeSH terms: “this compound AND pharmacokinetics”).

- Inclusion/exclusion : Prioritize peer-reviewed studies with full methodological transparency.

- Critical appraisal : Assess bias via tools like ROBIS for in vivo studies .

Data Management and Presentation

Q. 4.1. How should raw data from this compound experiments be archived and shared?

Deposit raw spectra, chromatograms, and datasets in repositories (e.g., Zenodo, Figshare) with DOI assignment. Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Tabulate processed data in main manuscripts; append raw data with metadata (e.g., instrument settings) .

Q. 4.2. What visualization techniques enhance clarity in presenting this compound’s structure-activity relationships (SAR)?

- Heatmaps : Highlight potency trends across analogs.

- 3D pharmacophore models : Illustrate critical binding motifs.

- Scatter plots with trendlines : Display correlation between logP values and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.